[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine
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Overview
Description
[2-(4-fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a chemical compound with a complex structure that includes a fluorophenyl group, a thiazole ring, and an amine hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Fluorophenyl Intermediate:
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reaction: The fluorophenyl intermediate is then coupled with the thiazole intermediate using a suitable coupling agent, such as a palladium catalyst.
Amine Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the thiazole ring or the fluorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine oxides, reduced thiazoles, and substituted phenyl derivatives.
Scientific Research Applications
[2-(4-fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of [2-(4-fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: A purine alkaloid with stimulant properties.
Uniqueness
What sets [2-(4-fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride apart is its unique combination of a fluorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15FN2OS |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methoxy-1,3-thiazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H15FN2OS/c1-17-13-16-9-12(18-13)8-15-7-6-10-2-4-11(14)5-3-10/h2-5,9,15H,6-8H2,1H3 |
InChI Key |
NWABQYMFQUATBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)CNCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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